Cyclization Kinetics Advantage Over Chloro Analog
BR 402 (the bromoethyl derivative, compound 4) cyclizes to the reactive aziridinium ion (4A) with a rate constant of 0.89 min⁻¹ at 37°C in neutral aqueous solution [1]. In contrast, the chloroethyl analog (compound 3) cyclizes with a rate constant of only 0.025 min⁻¹ under identical conditions [1]. This represents a 35.6-fold acceleration of active species formation for the bromo compound [1]. The resulting aziridinium ion (4A) was equipotent with carbachol as a muscarinic agonist on the isolated guinea pig ileum [1].
| Evidence Dimension | Cyclization rate constant to active aziridinium ion |
|---|---|
| Target Compound Data | 0.89 min⁻¹ |
| Comparator Or Baseline | Chloro analog (compound 3): 0.025 min⁻¹ |
| Quantified Difference | 35.6-fold faster cyclization (0.89 vs. 0.025 min⁻¹) |
| Conditions | Neutral aqueous solution at 37°C |
Why This Matters
The 35.6-fold faster activation kinetics of BR 402 enables shorter pre-incubation times and more rapid onset of receptor alkylation in experimental protocols, directly impacting assay workflow and temporal resolution.
- [1] Ringdahl B, et al. Alkylating partial muscarinic agonists related to oxotremorine. N-[4-[(2-haloethyl)methylamino]-2-butynyl]-5-methyl-2-pyrrolidones. J Med Chem. 1989;32(3):659-663. PMID: 2918515. View Source
